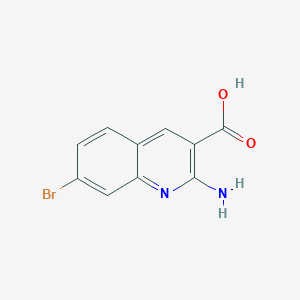![molecular formula C13H11N5 B2826998 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-64-0](/img/structure/B2826998.png)
3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring, a triazole ring, and an aniline group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine and aniline groups. One common method is the cyclization of a hydrazine derivative with a nitrile to form the triazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the aniline group, using reagents like halides or sulfonates
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mecanismo De Acción
The mechanism of action of 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival . The triazole ring can also coordinate with metal ions, affecting the function of metalloproteins .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Contains a pyrazole ring and a pyridine ring, similar in biological activity.
Uniqueness
3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline is unique due to the presence of both a triazole and a pyridine ring, which allows for versatile chemical modifications and interactions with a wide range of biological targets. This structural complexity provides a platform for the development of novel therapeutic agents with improved efficacy and reduced toxicity .
Propiedades
IUPAC Name |
3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10/h1-8H,14H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRZTWHOLCVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
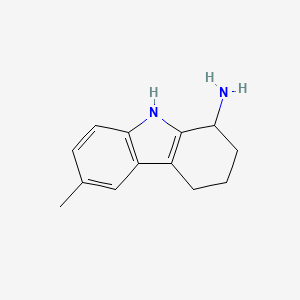
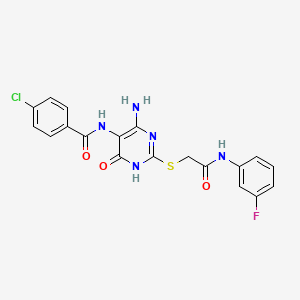
![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2826925.png)
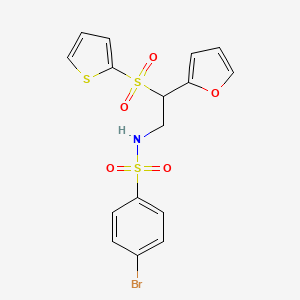

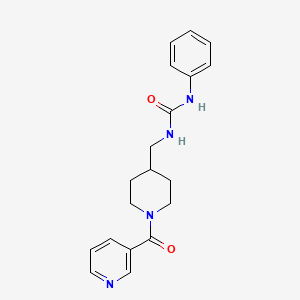
![1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2826934.png)

